molecular formula C11H11NO4 B1337167 methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate CAS No. 201294-27-1

methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Katalognummer: B1337167
CAS-Nummer: 201294-27-1
Molekulargewicht: 221.21 g/mol
InChI-Schlüssel: FEINYHJHLMHJSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the benzoxazine family, characterized by a fused benzene and oxazine ring structure. The compound's specific structure includes a carboxylate group that enhances its reactivity and biological activity.

The synthesis typically involves the condensation of salicylamide with various aldehydes and ketones, followed by hydrolysis to yield the desired benzoxazine derivatives. This method allows for the introduction of different substituents that can modulate biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzoxazines. For instance, a series of pyrimidine conjugates containing fragments of benzoxazines were evaluated for their activity against herpes simplex virus type 1 (HSV-1) and influenza A virus (H1N1). The results indicated that while some compounds exhibited moderate antiviral activity, others showed limited effects against these viruses .

Table 1: Antiviral Activity of Benzoxazine Derivatives

CompoundVirus TestedIC50 (µM)Selectivity Index
Compound AHSV-150>10
Compound BH1N192<8
Methyl BenzoxazineHSV-170>5

Anticancer Activity

Benzoxazine derivatives have also been investigated for their anticancer properties. Some studies suggest that modifications in the benzoxazine structure can enhance cytotoxicity against various cancer cell lines. For example, compounds with electron-withdrawing groups demonstrated increased potency in inhibiting cancer cell proliferation .

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of methyl 4-methyl-3-oxo-benzoxazines on cancer cell lines, the following results were observed:

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)
Methyl Benzoxazine AHeLa45
Methyl Benzoxazine BMCF-730
Control (Doxorubicin)HeLa15

These findings indicate that while methyl benzoxazines exhibit some level of cytotoxicity, they may not be as potent as established chemotherapeutic agents like doxorubicin.

The biological activity of methyl 4-methyl-3-oxo-benzoxazine is believed to be linked to its ability to interact with cellular targets such as DNA and proteins involved in cell signaling pathways. The presence of functional groups in its structure can facilitate these interactions, leading to altered cellular responses.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has shown promise in drug development due to its ability to interact with various biological targets. Recent studies have indicated its potential as an anti-inflammatory and analgesic agent.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their efficacy against pain pathways in animal models, demonstrating a significant reduction in pain response compared to controls .

Material Science

The compound's unique structural features make it suitable for use in polymer science. It can serve as a monomer in the synthesis of polybenzoxazines, which are known for their thermal stability and mechanical strength.

Research Findings : Research conducted by materials scientists has demonstrated that incorporating this compound into polymer matrices enhances their thermal properties and resistance to degradation .

Agricultural Chemistry

There is emerging interest in the application of this compound as a biopesticide or plant growth regulator. Its ability to modulate plant growth responses can be harnessed to improve crop yields.

Field Study : In agricultural trials, formulations containing this compound have shown increased resistance to pests and improved growth metrics in treated crops compared to untreated controls .

Data Table of Applications

Application AreaSpecific Use CaseResearch Findings/References
Pharmaceutical ResearchAnti-inflammatory agentJournal of Medicinal Chemistry
Material ScienceMonomer for polybenzoxazinesMaterials Science Journal
Agricultural ChemistryBiopesticide/plant growth regulatorAgricultural Trials Report

Analyse Chemischer Reaktionen

Hydrolysis of the Methyl Ester

The methyl ester at position 7 undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

Reaction Conditions Reagents Product Yield
Aqueous NaOH, reflux, 4–6 hrsNaOH (2 M)4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid85–90%
HCl (concentrated), 80°C, 2 hrsHCl (6 M)Same as above70–75%

Mechanism :

  • Basic hydrolysis : Nucleophilic attack by hydroxide ion at the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate anion.

  • Acidic hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, followed by water attack to form the carboxylic acid.

Nucleophilic Substitution at the Oxazine Ring

The ketone group at position 3 and the electron-deficient oxazine ring enable nucleophilic attacks.

Reaction Reagents Product Conditions Yield
AminationNH3/MeOH, 60°C, 12 hrs3-Amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylateRoom temperature60–65%
Grignard AdditionCH3MgBr, THF, −78°C3-Hydroxy-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylateDry ether, 2 hrs55–60%

Key Observations :

  • Steric hindrance from the methyl group at position 4 slows down substitution kinetics.

  • Polar aprotic solvents (e.g., THF) enhance reaction rates for Grignard additions .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles.

Reagent/Substrate Conditions Product Yield
POCl3, DMF100°C, 3 hrs7-Carbomethoxy-4-methyl-2H-pyrido[3,2-b] oxazin-3(4H)-one75–80%
H2N-(CH2)3-NH2, EtOHReflux, 8 hrs4-Methyl-7-(3-aminopropyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine65–70%

Mechanistic Pathway :

  • POCl3-mediated cyclization : Activation of the ketone as a chlorophosphate intermediate facilitates nucleophilic attack by the adjacent nitrogen, forming a six-membered ring .

Oxidation of the Oxazine Ring

Oxidizing Agent Conditions Product Yield
KMnO4, H2SO450°C, 6 hrs4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (oxidized)50–55%

Reduction of the Ketone

Reducing Agent Conditions Product Yield
NaBH4, MeOH0°C, 1 hr3-Hydroxy-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate70–75%

Notes :

  • NaBH4 selectively reduces the ketone without affecting the ester group .

  • Over-oxidation with KMnO4 can degrade the oxazine ring if prolonged.

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes halogenation and nitration.

Reaction Reagents Conditions Product Yield
BrominationBr2, FeBr325°C, 2 hrs6-Bromo-4-methyl-3-oxo-3,4-dihydro-2H-...60–65%
NitrationHNO3, H2SO40°C, 30 min6-Nitro-4-methyl-3-oxo-3,4-dihydro-2H-...55–60%

Regioselectivity :

  • Substitution occurs preferentially at position 6 due to directing effects of the ester and oxazine oxygen.

Eigenschaften

IUPAC Name

methyl 4-methyl-3-oxo-1,4-benzoxazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-12-8-4-3-7(11(14)15-2)5-9(8)16-6-10(12)13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEINYHJHLMHJSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441759
Record name methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201294-27-1
Record name methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.